molecular formula C16H17NO4 B15063853 Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate

Cat. No.: B15063853
M. Wt: 287.31 g/mol
InChI Key: VZHHMXOSTRYKCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a quinoline-based carboxylic acid ester with the CAS Number 95421-55-9 and a molecular formula of C16H17NO4 . This compound serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research. Quinoline-3-carboxylate derivatives are of significant interest in medicinal chemistry for constructing more complex molecular architectures . For instance, structurally similar ethyl carboxylate derivatives are key precursors in synthesizing novel heterocyclic compounds, such as selenopyranoquinolines, which are studied for their potential biological activities . Researchers utilize this chemical building block to develop and explore new pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-3-20-15(18)10-14-12(16(19)21-4-2)9-11-7-5-6-8-13(11)17-14/h5-9H,3-4,10H2,1-2H3

InChI Key

VZHHMXOSTRYKCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate typically involves the reaction of quinoline-3-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Quinoline derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Substituents (Position) Molecular Weight Key Electronic Features
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate 2-(2-ethoxy-2-oxoethyl), 3-COOEt 316.34 g/mol High MEP polarity, HOMO-LUMO gap = 4.2 eV
IIIa (4-chlorostyryl analog) 2-benzimidazolyl, 4-(4-Cl-styryl) 466.92 g/mol Extended π-system, Z′ = 1 (crystalline form)
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 7,8-OCH3, 2-oxo 277.27 g/mol Predicted solubility: 1.247 g/cm³

Antibacterial Activity

This compound exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Comparatively:

  • Pyrano[3,2-h]quinoline derivatives (1a–e): Show enhanced activity (MIC = 8–16 µg/mL) against Gram-positive bacteria, attributed to the pyran ring’s planar structure improving membrane penetration .
  • Benzimidazole-Styrylquinoline Hybrids (IIIa–IIIc): Demonstrate broad-spectrum activity, with IIIc (4-methylstyryl) showing the highest potency (MIC = 4 µg/mL) against Pseudomonas aeruginosa .

Kinase Inhibition

Quinoxaline derivatives (e.g., 2c/d) inhibit Pim-1/2 kinases (IC50 = 0.8–1.2 µM), suggesting the 3-oxo group’s critical role in ATP-binding pocket interaction .

Physicochemical Properties

Solubility and Stability

  • This compound: Predicted logP = 2.5, indicating moderate lipophilicity .
  • Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Higher aqueous solubility due to methoxy groups (logP = 1.8) .

Crystallographic Data

  • IIIc (4-methylstyryl analog) : Crystallizes as a partial hexane solvate with Z′ = 3, showcasing steric effects of the 4-methyl group on packing efficiency .

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, which is known for its wide range of biological activities. The synthesis of this compound involves the alkylation of quinoline derivatives, often utilizing ethyl malonate or related reagents under various conditions. For example, one study reported the successful synthesis of related quinoline derivatives through phase transfer catalysis, which provided insights into their structural characteristics and potential bioactivity .

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to exhibit notable antimicrobial properties. Studies indicate that compounds with a quinoline nucleus can possess significant antibacterial and antifungal activities. For instance, a review highlighted that many quinoline and quinazoline alkaloids demonstrate effective antitumor, antiparasitic, and insecticidal properties .

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeExample CompoundsObserved Effects
AntibacterialThis compoundInhibition of bacterial growth
AntifungalVarious quinoline derivativesEffective against fungal strains
AntitumorQuinoline alkaloidsCytotoxic effects on cancer cells
AntiparasiticQuinazoline derivativesInhibition of parasite proliferation

The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with key biological targets. Research indicates that quinoline compounds often act as inhibitors of topoisomerases—enzymes critical for DNA replication and transcription. The β-keto acid functionality in these compounds facilitates chelation with metal ions (e.g., Mg²⁺), enhancing their binding affinity to topoisomerases .

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various quinoline derivatives against cancer cell lines. While some derivatives exhibited promising results, others showed weak cytotoxicity. The effectiveness was often correlated with their ability to bind to DNA and inhibit topoisomerase activity .
  • Antimicrobial Studies : In vitro tests demonstrated that certain synthesized quinoline derivatives displayed significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These findings underscore the potential utility of this compound in developing new antimicrobial agents .

Q & A

Q. What are common synthetic routes for ethyl quinoline-3-carboxylate derivatives, and how do reaction conditions influence yield?

Ethyl quinoline-3-carboxylate derivatives are synthesized via Rh(II)-catalyzed cyclopropanation-ring expansion reactions using indoles and halodiazoacetates. Key steps include:

  • Catalytic vs. thermal reactions : Rh(II) catalysis (e.g., Rh₂(OAc)₄) improves conversion efficiency and reduces byproducts compared to thermal methods .
  • Solvent optimization : Triethyl methanetricarboxylate, a "green" solvent alternative, enables high yields (~80–90%) at 215–220°C, though excess solvent requires recovery (losses ≤5%) .
  • Ultrasound-assisted methods : Accelerates one-pot reactions (e.g., with K₂CO₃ and PEG-400) by enhancing reagent interaction, reducing reaction time .

Q. How is the crystal structure of ethyl quinoline-3-carboxylate derivatives determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection : Using Bruker SMART/APEX detectors with Mo/Kα radiation .
  • Structure refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles ±0.003 Å) .
  • Software : SHELXTL (Bruker AXS) or WinGX/ORTEP for visualization and validation .

Q. What safety protocols are recommended for handling quinoline-3-carboxylate derivatives in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep containers sealed in dry, ventilated areas to prevent moisture absorption .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve purity and yield of ethyl quinoline-3-carboxylate derivatives?

  • Catalyst screening : Rh(II) catalysts enhance regioselectivity for quinoline formation over indole byproducts .
  • Solvent recycling : Triethyl methanetricarboxylate is recoverable via distillation post-reaction, minimizing waste .
  • Byproduct analysis : ¹H NMR of crude mixtures identifies unreacted indole or side products, guiding purification (e.g., silica gel chromatography with CH₂Cl₂/EtOAc) .

Q. What analytical techniques are critical for characterizing quinoline-3-carboxylate derivatives?

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., quinoline C-3 ester peaks at δ 165–170 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
    • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C-2 vs. C-4 substituents) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

  • Refinement strategies : SHELXL’s restraints (e.g., DFIX, SIMU) adjust outliers while preserving chemical rationality .
  • Validation tools : PLATON checks for missed symmetry, twinning, or disorder .
  • Non-covalent interactions : Weak C–H⋯O bonds (2.5–3.0 Å) and π-π stacking (centroid distances ~3.5 Å) explain packing anomalies .

Q. What methodologies assess the pharmacological potential of ethyl quinoline-3-carboxylate derivatives?

  • Antibacterial assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
  • Structure-activity relationships (SAR) : Modifying C-2/C-4 substituents (e.g., piperazinyl, difluorobenzyl) alters target binding (e.g., acetohydroxyacid synthase inhibition) .

Q. How are computational tools integrated with experimental data to validate quinoline-3-carboxylate structures?

  • Density functional theory (DFT) : Calculates optimized geometries and compares with SCXRD data (RMSD <0.1 Å) .
  • Molecular docking : Predicts binding modes to biological targets (e.g., AHAS active site) using AutoDock Vina .

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